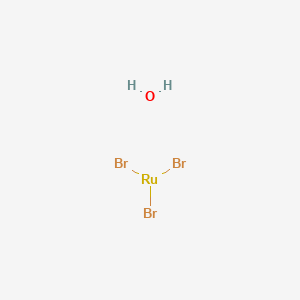

Ruthenium(III) bromide hydrate

Description

The exact mass of the compound this compound is 358.66787 g/mol and the complexity rating of the compound is 8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tribromoruthenium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMMCGISKBNZES-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ru](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ruthenium(III) Bromide Hydrate: Properties, Synthesis, and Applications in Research and Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Ruthenium(III) bromide hydrate is an inorganic compound of significant interest in modern chemistry and materials science. As a highly water-soluble crystalline solid, it serves as a crucial precursor for the synthesis of a wide array of ruthenium-based catalysts, advanced materials, and novel therapeutic agents.[1][2] Its utility is rooted in the versatile coordination chemistry and accessible oxidation states of the ruthenium center.[3][4] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, role as a synthetic precursor, and key applications, with a particular focus on its burgeoning role in the development of next-generation anticancer drugs. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is characterized as a dark-colored, crystalline solid that is notable for its hygroscopic nature.[5][6] The chemical formula is most accurately represented as RuBr₃·xH₂O, indicating a variable number of water molecules in its hydrated structure.[5][7] This variability is important to consider in gravimetric analyses and reaction stoichiometry. The anhydrous form has a molecular weight of approximately 340.78 g/mol .[8][9][10]

| Property | Data | Source(s) |

| Molecular Formula | RuBr₃·xH₂O | [5][7] |

| Anhydrous MW | 340.78 g/mol | [8][9][10] |

| CAS Number | 14014-88-1; 314075-07-5 | [7][8][11][12] |

| Appearance | Red-black to black crystalline powder | [6] |

| Solubility | Highly soluble in water | [2] |

| Key Characteristic | Hygroscopic | [5][13] |

Structurally, the anhydrous form of ruthenium(III) bromide consists of parallel columns of (RuBr₃)∞, which undergo a temperature-dependent phase transition from an ordered orthorhombic structure to a disordered hexagonal structure.[14] This structural detail is significant for solid-state applications and understanding its reactivity.

Role as a Synthetic Precursor: An Experimental Protocol

This compound is rarely the end product but rather a vital starting material. Its utility is best demonstrated through its application in synthesis. The following protocol, adapted from established research, details the room-temperature synthesis of thioether-stabilized ruthenium nanocubes, illustrating the compound's role as a ruthenium source.[15]

Experimental Protocol: Synthesis of Thioether-Stabilized Ruthenium Nanocubes

Causality: This procedure utilizes RuBr₃·xH₂O as a metal precursor. A thioether (e.g., hexyl sulfide) is chosen as a stabilizing ligand. Thioethers act as soft donors, coordinating to the ruthenium surface and directing the crystal growth into a cubic morphology, a process that avoids the high temperatures and templates required in other methods.[15] The color change during the reaction provides a visual cue for the reduction of Ru³⁺ and the formation of nanoparticles.[15]

Methodology:

-

Preparation of Precursor Solution: Dissolve 0.1 g of Ruthenium(III) chloride hydrate (as a representative Ru(III) source, analogous to the bromide) in 20 mL of ethanol. The solution will exhibit a characteristic peak at 395 nm in UV-visible absorbance spectroscopy, indicating the presence of Ru³⁺.[15]

-

Addition of Stabilizer: To the precursor solution, add the thioether stabilizing ligand (e.g., hexyl sulfide) in a desired metal-to-stabilizer molar ratio (e.g., 1:5, 1:15). Allow the solution to stir for 5 hours.

-

Self-Validation Checkpoint: A successful coordination of the stabilizer is indicated by a shift in the absorbance peak to a longer wavelength (e.g., 655 nm).[15] This shift confirms the interaction between the ruthenium ions and the sulfide, which is a prerequisite for controlled particle formation.

-

Reduction: Introduce a reducing agent, such as hydrazine hydrate or sodium borohydride, to the solution to reduce Ru³⁺ to Ru⁰.

-

Nanocube Formation: The solution's color will change, typically from red to green and finally to dark brown, indicating the nucleation and growth of ruthenium nanoparticles.[15]

-

Characterization: The final product should be characterized using techniques such as Transmission Electron Microscopy (TEM) to confirm the formation of nanocubes with edge lengths in the range of 50-80 nm and UV-vis spectroscopy to verify the absence of the initial Ru³⁺ peak.[15]

Caption: Workflow for Ruthenium Nanocube Synthesis.

Key Applications in Scientific Research

The versatility of ruthenium chemistry makes RuBr₃·xH₂O a valuable precursor in several high-impact research areas.

Catalysis and Material Science

This compound is a starting point for synthesizing well-defined ruthenium catalysts.[1] These catalysts are highly effective in a range of organic transformations, including olefin metathesis and C-H bond activation reactions.[1] In materials science, it serves as a source of ruthenium for fabricating functional materials with tailored electronic properties, finding use in the development of advanced sensors and solar cells.[1]

Drug Development and Medicinal Chemistry

A highly promising application lies in oncology. Ruthenium(III) complexes are at the forefront of research into non-platinum-based anticancer agents.

The Prodrug Activation Strategy: Many Ru(III) complexes are designed as relatively inert prodrugs.[3][16] This approach leverages the unique microenvironment of solid tumors, which is often characterized by hypoxia (low oxygen) and a more acidic pH.[16] In this reducing environment, the inactive Ru(III) center is reduced to the more reactive Ru(II) state, which can then bind to biological targets like DNA or proteins, inducing cytotoxicity in cancer cells.[3][16] This targeted activation mechanism is a key advantage, potentially reducing the systemic toxicity associated with traditional chemotherapies like cisplatin.[3]

Clinical Significance: Ruthenium-based drugs have shown potent activity against tumors that are resistant to platinum-based drugs and exhibit a different mechanism of action, often targeting mitochondria or the endoplasmic reticulum rather than solely nuclear DNA.[16] Several Ru(III) complexes, including NAMI-A and KP1019, have progressed to clinical trials, demonstrating significant efficacy, particularly in inhibiting tumor metastasis.[16][17]

Caption: Activation Pathway of a Ru(III) Prodrug.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6][11][13]

| Hazard Information | Handling & Safety Protocols |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage.[6] |

| Signal Word | Danger[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[5][11][13] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Do not breathe dust. Wash hands thoroughly after handling.[11][13] |

| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed. Protect from moisture due to its hygroscopic nature.[5][11][13] |

| Incompatibilities | Strong bases, oxidizing agents.[5] |

| Hazardous Decomposition | Upon heating, may produce hydrogen bromide and ruthenium oxides.[5] |

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[5][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]

Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[11][13]

Conclusion

This compound is more than a simple inorganic salt; it is an enabling material for innovation across multiple scientific disciplines. Its primary value lies in its role as a versatile precursor for creating complex catalysts, functional materials, and, most notably, sophisticated anticancer prodrugs that leverage the unique physiology of tumors. A thorough understanding of its chemical properties and stringent adherence to safety protocols are essential for harnessing its full potential in the laboratory and beyond. The continued exploration of ruthenium-based compounds, originating from precursors like RuBr₃·xH₂O, promises to yield significant advancements in both industrial and therapeutic applications.

References

-

CP Lab Safety. This compound, 100 mg. [Link]

-

Thermo Fisher Scientific. This compound - SAFETY DATA SHEET (25-Feb-2024). [Link]

-

ACS Publications. Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties | Langmuir. [Link]

-

NIH National Library of Medicine. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC. [Link]

-

ResearchGate. RUTHENIUM(III) USES IN MEDICINAL CHEMISTRY | Request PDF. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

Wikipedia. Ruthenium(III) bromide. [Link]

-

Johnson Matthey Technology Review. Ruthenium in Medicine: Current Clinical Uses and Future Prospects. [Link]

-

Research, Society and Development. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications. [Link]

-

PubChem. Ruthenium tribromide | Br3Ru | CID 176290. [Link]

Sources

- 1. Buy this compound | 314075-07-5 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. technology.matthey.com [technology.matthey.com]

- 4. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications | Research, Society and Development [rsdjournal.org]

- 5. fishersci.no [fishersci.no]

- 6. Page loading... [guidechem.com]

- 7. strem.com [strem.com]

- 8. scbt.com [scbt.com]

- 9. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Ruthenium tribromide | Br3Ru | CID 176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ruthenium(III) Bromide Hydrate (CAS: 314075-07-5)

This guide provides a comprehensive technical overview of Ruthenium(III) bromide hydrate, a versatile compound increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, and key applications, with a focus on its role as a catalytic precursor in organic synthesis and as a foundational building block in the development of novel therapeutic agents.

Core Characteristics and Physicochemical Properties

This compound is a dark brown, crystalline solid that serves as a highly water-soluble source of ruthenium.[1] Its hygroscopic nature necessitates careful handling and storage under an inert atmosphere, such as nitrogen, at ambient temperatures.[2] The compound's utility is intrinsically linked to its chemical reactivity, where the ruthenium is in the +3 oxidation state, making it a valuable precursor for a wide array of organometallic and coordination complexes.[3]

| Property | Value | Source(s) |

| CAS Number | 314075-07-5 | [4] |

| Molecular Formula | RuBr₃·xH₂O | [5] |

| Appearance | Dark brown to black crystalline solid | [2] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Sensitivity | Hygroscopic | [2] |

| Storage | Store under inert gas (e.g., Nitrogen) at ambient temperatures. | [2] |

Synthesis and Structural Elucidation

The anhydrous form of Ruthenium(III) bromide is typically prepared through the direct reaction of ruthenium metal with bromine at elevated temperatures and pressures (e.g., 720 K and 20 bar).[6]

2 Ru + 3 Br₂ → 2 RuBr₃ [6]

The hydrated form, the subject of this guide, is commercially available and is the more common starting material for reactions in solution due to its enhanced solubility.

Structurally, the crystal lattice of anhydrous Ruthenium(III) bromide is characterized by parallel columns of (RuBr₃)∞.[6] It undergoes a phase transition from an ordered orthorhombic structure to a disordered hexagonal structure at approximately 111 °C.[6] The hydrated complex will have water molecules coordinated to the ruthenium center, influencing its reactivity and solubility.

Analytical Characterization:

The characterization of this compound and its derivative complexes relies on a suite of advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Ru(III) can complicate NMR analysis, specialized techniques and theoretical calculations can provide valuable structural information.[7] For diamagnetic Ru(II) derivatives, ¹H and ¹³C NMR are routine for structural elucidation.[8] ⁹⁹Ru NMR spectroscopy is a more specialized technique used for studying the direct environment of the ruthenium nucleus.[9]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of ruthenium complexes, providing precise information on bond lengths, angles, and coordination geometry.[6][10]

-

Infrared (IR) and UV-Vis Spectroscopy: These techniques are used to identify functional groups and study the electronic transitions within the molecule, respectively.[8]

-

Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight and fragmentation patterns of ruthenium complexes.[11]

Applications in Homogeneous Catalysis

This compound is a versatile precursor for the generation of catalytically active ruthenium species for a variety of organic transformations. Its utility stems from the ability of ruthenium to exist in multiple oxidation states and to coordinate with a diverse range of ligands, thereby tuning its catalytic activity and selectivity.

Transfer Hydrogenation

Ruthenium-catalyzed transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds, imines, and other unsaturated functionalities, using readily available hydrogen donors like isopropanol or formic acid.[12][13] This avoids the need for high-pressure hydrogen gas, making it a safer and more convenient laboratory procedure.

Conceptual Workflow for Ruthenium-Catalyzed Transfer Hydrogenation:

Caption: Catalytic cycle for transfer hydrogenation.

Detailed Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for ruthenium-catalyzed transfer hydrogenation and serves as a representative example.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.01 mmol) and a suitable ligand, such as (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine (TsDPEN) (0.01 mmol), in degassed isopropanol (5 mL).

-

Reaction Setup: To the catalyst solution, add acetophenone (1 mmol) and a base, such as potassium hydroxide (0.1 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 1-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield 1-phenylethanol.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the catalytically active Ru(II) species.

-

Ligand (e.g., TsDPEN): The chiral ligand is crucial for achieving high enantioselectivity in asymmetric transfer hydrogenation.

-

Base (e.g., KOH): The base is essential for the deprotonation of the hydrogen donor (isopropanol) and the formation of the active ruthenium hydride species.

-

Isopropanol: Serves as both the solvent and the hydrogen source.

C-H Bond Activation

Ruthenium catalysts are at the forefront of C-H bond activation, a transformative strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds.[14] This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This compound can serve as a precursor to the catalytically active Ru(II) species required for these transformations.

The general mechanism involves the coordination of a directing group on the substrate to the ruthenium center, followed by ortho-C-H activation to form a ruthenacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active catalyst.

Role in Drug Development: A Precursor to Anticancer Agents

The field of medicinal inorganic chemistry has seen a surge of interest in ruthenium-based compounds as potential alternatives to platinum-based anticancer drugs.[2][15] Ruthenium complexes offer several advantages, including lower toxicity, a different mechanism of action, and the potential to overcome platinum resistance.[12] Many of these promising drug candidates are Ru(II) and Ru(III) coordination complexes, for which this compound is a key starting material.

A notable example is the family of NAMI-A type complexes, which have shown promising antimetastatic properties.[11][16] NAMI-A (Imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)]) is a Ru(III) complex that has undergone clinical trials.[10]

Synthesis of NAMI-A Analogues:

The synthesis of NAMI-A and its analogues typically involves the reaction of a ruthenium(III) precursor with the desired ligands. While the direct synthesis from this compound is not extensively detailed in readily available literature, a common precursor is H(dmso)₂[trans-RuCl₄(dmso-S)₂], which can be prepared from a ruthenium(III) source. The synthesis of a NAMI-A analogue can be conceptualized as follows:

-

Preparation of a Ruthenium(III) Precursor: A suitable ruthenium(III) starting material is reacted with dimethyl sulfoxide (DMSO) to form a complex like [RuCl₃(dmso)₃].

-

Ligand Substitution: The precursor is then reacted with an excess of the desired azole heterocycle (e.g., imidazole for NAMI-A) to yield the final complex.[17]

The "Activation by Reduction" Hypothesis:

A key concept in the mechanism of action of many Ru(III) anticancer prodrugs is "activation by reduction."[18] It is proposed that the relatively inert Ru(III) complexes are reduced to more reactive Ru(II) species within the hypoxic tumor microenvironment.[18] This selective activation at the target site can lead to a more favorable therapeutic window and reduced systemic toxicity.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[19] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its versatile reactivity and accessibility, is a cornerstone compound for innovation in both catalysis and medicinal chemistry. Its role as a precursor to a vast array of catalytically active species and therapeutically promising complexes ensures its continued importance in academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount for harnessing its full potential in the development of more efficient synthetic methodologies and novel therapeutic strategies.

References

- Hillebrecht, H., Ludwig, T., & Thiele, G. (2004). About Trihalides with TiI₃ Chain Structure: Proof of Pair Forming of Cations in β-RuCl₃ and RuBr₃ by Temperature Dependent Single Crystal X-ray Analyses. Zeitschrift für anorganische und allgemeine Chemie, 630(13-14), 2199-2204.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: Ruthenium(III)

- Bhuiyan, M. S. H., & Miskat, P. I. (2020). Ruthenium Based Anticancer Compounds and Their Importance. International Journal of Scientific & Engineering Research, 11(7), 133-139.

-

FUNCMATER. (n.d.). This compound (RuBr3•xH2O)-Crystalline. Retrieved from [Link]

- Hartinger, C. G., et al. (2008). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole): Aquation, Redox Properties, Protein Binding, and Antiproliferative Activity. Journal of Medicinal Chemistry, 51(18), 5549-5562.

- Baratta, W., et al. (2010).

- Motswainyana, W. M., & Onwudiwe, D. C. (2019).

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Bäckvall, J.-E. (2007). Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.

- Alessio, E., & Messori, L. (2019). NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry. Inorganics, 7(8), 97.

- Novotná, B., et al. (2020). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Molecules, 25(23), 5727.

- Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38.

- Casey, C. P., et al. (2007). Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. Dalton Transactions, (39), 4478-4484.

- Nieto, I., et al. (2011). Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. Organometallics, 30(23), 6475-6484.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Sharma, K., et al. (2017). Synthesis, characterization and biological evaluation of ruthenium flavanol complexes against breast cancer. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471.

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of Ruthenium complex in D 2 O solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of NAMI-A and KP1019. Retrieved from [Link]

-

Digital Scholarship @ TSU. (2021). Synthesis Methods, Characterization Techniques and Properties of Some Diruthenium Complexes. Retrieved from [Link]

- Bühler, J., et al. (2022). Electrochemical Ruthenium-Catalysed C–H Activation in Water Through Heterogenization of a Molecular Catalyst. Catalysis Science & Technology, 12(5), 1512-1519.

- Kakiuchi, F., & Murai, S. (1999). Catalysis: Ruthenium route to reaction.

-

Science.gov. (n.d.). ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Ruthenium NMR. Retrieved from [Link]

- Alessio, E., & Messori, L. (2019). NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry. Molecules, 24(15), 2824.

-

ResearchGate. (n.d.). Ru(III) complexes in clinical trials; NAMI-A and KP1019. Retrieved from [Link]

-

Materials Project. (n.d.). mp-33: Ru (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]

-

Pascal-Man. (n.d.). Ruthenium-99 and ruthenium-101 NMR references. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. strem.com [strem.com]

- 6. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]

- 7. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. NMR Periodic Table: Ruthenium NMR [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]

- 14. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. diva-portal.org [diva-portal.org]

- 19. Synthesis and chemical-pharmacological characterization of the antimetastatic NAMI-A-type Ru(III) complexes (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)], (Na)[trans-RuCl4(dmso-S)(dmtp)], and [mer-RuCl3(H2O)(dmso-S)(dmtp)] (dmtp = 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ruthenium(III) Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a compound of increasing interest in chemical synthesis and catalysis. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its characteristics and the experimental methodologies used to determine them.

Fundamental Physicochemical Properties

This compound is a compound whose physical characteristics are significantly influenced by its degree of hydration. The anhydrous form has a molecular weight of 340.78 g/mol .[1][2] However, in its hydrated state, the molecular weight will vary depending on the number of water molecules present.

Table 1: Key Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | RuBr₃·xH₂O | [2][3] |

| CAS Number | 14014-88-1 | [1][3] |

| Molecular Weight (Anhydrous) | 340.78 g/mol | [1][2][4] |

| Appearance | Dark brown to black crystalline solid or powder. | [1][5][6] |

| Melting Point | Decomposes at temperatures above 400°C. | [5][6] |

| Hygroscopicity | Highly hygroscopic and deliquescent. | [1][6] |

| Solubility | Conflicting reports exist. Some sources state it is insoluble in water,[5][6][7] while others describe it as a highly water-soluble crystalline source of Ruthenium.[8][9] It is also reported to be insoluble in acid solutions and ethanol.[5] |

The pronounced hygroscopicity of this compound is a critical consideration for its handling and storage.[1][6] Hygroscopic materials readily attract and hold water molecules from the surrounding environment.[10] In the case of deliquescent substances like many metal halides, they can absorb enough moisture to dissolve and form an aqueous solution.[10][11][12] This necessitates storage in a dry, inert atmosphere to maintain the material's integrity.

The discrepancy in reported water solubility may stem from the specific form of the compound being described (anhydrous vs. a particular hydrate) or the conditions of dissolution. The speciation of ruthenium(III) in aqueous solution is complex and can involve the formation of various aqua and chloro complexes, which would influence its apparent solubility.[13][14]

Structural and Spectroscopic Characterization

A thorough understanding of a compound's physical properties requires detailed structural and spectroscopic analysis.

Crystal Structure

The crystal structure of anhydrous Ruthenium(III) bromide is known to consist of parallel columns of (RuBr₃)∞.[15] It undergoes a phase transition at approximately 111 °C from an ordered orthorhombic structure to a disordered hexagonal structure.[15]

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis of Hygroscopic Hydrates

The hygroscopic nature of this compound presents a challenge for XRD analysis, as moisture absorption can lead to changes in crystallinity, peak broadening, and potential phase transformations.[16][17][18]

Objective: To obtain the powder diffraction pattern of this compound while minimizing atmospheric moisture exposure.

Methodology:

-

Sample Preparation:

-

All sample handling should be performed in a low-humidity environment, such as a glove box or a dry-air glove bag.

-

Gently grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.

-

Mount the powder onto a zero-background sample holder. A shallow cavity holder is often preferred.

-

-

Instrument Setup:

-

Utilize a powder diffractometer equipped with a sealed sample holder or an environmental chamber to control humidity during data collection.

-

Commonly, Cu Kα radiation is used.

-

-

Data Collection:

-

Perform a quick scan over a wide 2θ range to identify major diffraction peaks.

-

Follow with a slower, high-resolution scan over the 2θ range of interest to obtain accurate peak positions and intensities.

-

-

Data Analysis:

-

The resulting diffractogram can be used for phase identification by comparing it to crystallographic databases.

-

Peak positions can be used to determine the unit cell parameters.

-

Peak broadening can be analyzed to estimate crystallite size using the Scherrer equation, though this can be affected by hydration state changes.[16][17][18]

-

Caption: Workflow for XRD analysis of hygroscopic materials.

Thermal Stability and Hydration State

Thermogravimetric analysis (TGA) is a fundamental technique for determining the water content of hydrates and assessing their thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound

Objective: To quantify the water of hydration and determine the decomposition temperature of this compound.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of the hydrate (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, to provide a stable atmosphere and carry away evolved gases.[19]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[19]

-

-

Data Analysis:

-

The resulting TGA curve will plot mass loss as a function of temperature.

-

Stepwise mass losses in the lower temperature region (typically below 200°C) correspond to the loss of water molecules.[20] The percentage of mass lost can be used to calculate the number of moles of water of hydration.

-

A significant mass loss at higher temperatures indicates the decomposition of the anhydrous compound.

-

Caption: Process flow for TGA of a hydrated compound.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of water of hydration and characterizing the vibrational modes of the compound.

-

Water of Hydration: Hydrated salts typically show a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules.[20] A sharp band around 1650 cm⁻¹ is attributed to the H-O-H bending vibration.[20] The exact positions and shapes of these bands can provide information about the strength of hydrogen bonding within the crystal lattice.[21]

-

Ru-Br Vibrations: The far-IR region would contain information about the Ru-Br stretching and bending modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples, especially those that are hygroscopic, as it requires minimal sample preparation.

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Collection:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for water of hydration and other functional groups.

-

The spectrum can be compared to literature data for similar compounds for interpretation.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ruthenium(III) ion and its coordination complexes in solution. The spectra of ruthenium(III) chloro complexes in aqueous solution are known to be complex and dependent on the specific chloro-aqua species present.[13][14] These species are in equilibrium, and their relative concentrations can be influenced by factors such as pH and chloride ion concentration.[13] A study on aqueous solutions of the [Ru(H₂O)₆]³⁺ cation provides insights into its electronic structure.[22]

Safety and Handling

This compound is classified as a corrosive solid.[1] It can cause severe skin burns and eye damage. As a hygroscopic material, it should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust particles and to minimize moisture uptake. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.

Conclusion

This compound is a compound with interesting and challenging physical properties. Its high hygroscopicity is a dominant feature that influences its handling, storage, and analytical characterization. While fundamental properties such as its appearance and thermal decomposition temperature are established, further research is needed to fully elucidate the crystal structure of its various hydrated forms and to resolve the conflicting reports on its solubility. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these properties, leading to a more complete understanding of this important ruthenium compound.

References

-

AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. Available from: [Link]

-

Chemdad. RUTHENIUM (III) BROMIDE. Available from: [Link]

-

AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. Available from: [Link]

-

AlMalki, A. H., & Fadhlalmawla, S. A. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13(9), 115-127. Available from: [Link]

- Jaswal, J. S., & Singh, P. (1986). Ruthenium(III) chloride in aqueous solution: electrochemical and spectral studies. Inorganic Chemistry, 25(5), 623-627.

- Kumar, A., et al. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. Journal of Colloid and Interface Science, 433, 116-124.

- Takahashi, T., et al. (2018). Speciation of ruthenium(III) chloro complexes in hydrochloric acid solutions and their extraction characteristics with an amide-containing amine. Metals, 8(7), 558.

-

Ramakrishnan, V., & Aruldhas, G. (2001). Raman and FTIR spectra of 2 and 3 x 3H2O. Journal of Raman Spectroscopy, 32(11), 945-950.

-

Wikipedia. Ruthenium(III) bromide. Available from: [Link]

-

American Elements. Ruthenium(III) Bromide. Available from: [Link]

- Crosby, G. A., Perkins, W. G., & Klassen, D. M. (1965). Spectroscopic Studies of Ruthenium(II) Complexes. Assignment of the Luminescence. The Journal of Chemical Physics, 43(5), 1498-1503.

-

E. F. de Medeiros, et al. Thermal analysis of inorganic materials. Available from: [Link]

- Szlachta, M., et al. (2021). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers in Chemistry, 9, 726915.

-

AMI Instruments. Thermogravimetric Analysis and Crystalline Hydrates. Available from: [Link]

-

ResearchGate. FTIR spectra of the hydrated salts of polyanions 1−4 (1 wt % in KBr pellets). Available from: [Link]

- Pap, J. S., et al. (2013). Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties. Dalton Transactions, 42(12), 4449-4461.

-

ResearchGate. FTIR spectra of 1m Bromides. The isosbestic points made by the intersection of the spectrum of salt with the spectrum of pure water are highlighted by the arrows. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary information (ESI) 1. Instrumentation. Available from: [Link]

-

Wikipedia. Cobalt(II) chloride. Available from: [Link]

- Kim, H., et al. (2024). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. International Journal of Molecular Sciences, 25(17), 9308.

- Wang, L., et al. (2019). Hydration of mixed halide perovskites investigated by Fourier transform infrared spectroscopy.

- Wilson, S. A., et al. (2023). Dehydration of a crystal hydrate at subglacial temperatures.

- Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. (2020). The Journal of Physical Chemistry B, 124(6), 1117-1125.

- Agarwal, U. P., et al. (2017). Effect of sample moisture content on XRD-estimated cellulose crystallinity index and crystallite size. Cellulose, 24(5), 1771-1782.

-

Wikipedia. Hygroscopy. Available from: [Link]

-

Chemistry LibreTexts. ATR-FTIR. Available from: [Link]

-

Mettler Toledo. What is ATR? (Attenuated Total Reflectance). Available from: [Link]

- FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. (2010). International Journal of Natural and Engineering Sciences, 4(2), 35-40.

-

Wikipedia. Magnesium chloride. Available from: [Link]

-

American Elements. This compound. Available from: [Link]

-

FUNCMATER. This compound (RuBr3•xH2O)-Crystalline. Available from: [Link]

-

PubChem. Ruthenium tribromide. Available from: [Link]

-

Bernhard, P., & Ludi, A. (1984). Aqua Ions. 1. The structures of the and cations in aqueous solution: an EPR and UV-Vis study. Inorganic Chemistry, 23(7), 870-872.

- Cai, C., & Zhang, Y. H. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4043.

-

Chemistry LibreTexts. 5: Properties of Hydrates (Experiment). Available from: [Link]

-

YouTube. Heating Inorganic Hydrates - Real Lab Recording. Available from: [Link]

-

ResearchGate. Figure 3. (a, b) UV−Vis spectra of a 0.02 mg mL 1 (a) GO (H2O) or (b).... Available from: [Link]

- Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (n.d.).

-

Thermal Support. Measurement of Waters of Hydration with Pyris 6 TGA. Available from: [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. strem.com [strem.com]

- 4. Ruthenium tribromide | Br3Ru | CID 176290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. RUTHENIUM (III) BROMIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. RUTHENIUM (III) BROMIDE | 14014-88-1 [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. buy this compound Crystalline - FUNCMATER [funcmater.com]

- 10. Hygroscopy - Wikipedia [en.wikipedia.org]

- 11. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 12. Magnesium chloride - Wikipedia [en.wikipedia.org]

- 13. Ruthenium(III) chloride in aqueous solution: electrochemical and spectral studies | Semantic Scholar [semanticscholar.org]

- 14. jopss.jaea.go.jp [jopss.jaea.go.jp]

- 15. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. scirp.org [scirp.org]

- 19. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Raman and FTIR spectra of [Cu(H2O)6](BrO3)2 and [Al(H2O)6](BrO3)3 x 3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aqua Ions. 1. The structures of the [Ru(OH(2))(6)](3+) and [V(OH(2))(6)](3+) cations in aqueous solution: an EPR and UV-Vis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ruthenium(III) Bromide Hydrate

Introduction: The Significance of Ruthenium(III) Bromide Hydrate in Modern Chemistry

This compound (RuBr₃·xH₂O) is a pivotal inorganic compound that serves as a versatile precursor and catalyst in a multitude of chemical transformations. As a member of the platinum group metals, ruthenium and its complexes exhibit remarkable catalytic activity, making them indispensable tools for researchers, scientists, and professionals in drug development and materials science. The hydrated form of ruthenium(III) bromide is particularly valuable due to its solubility in various solvents, which facilitates its use in homogeneous catalysis. This guide provides an in-depth exploration of the primary synthesis method for this compound, focusing on the principles, experimental protocols, and characterization techniques required to ensure the successful preparation of this essential chemical compound.

Core Synthesis Strategy: Halide Exchange from Ruthenium(III) Chloride Hydrate

The most common and practical laboratory-scale synthesis of this compound involves a halide exchange reaction starting from the more readily available Ruthenium(III) chloride hydrate (RuCl₃·xH₂O). This method is favored for its simplicity and efficiency.

Underlying Chemical Principles

The synthesis hinges on the reaction of Ruthenium(III) chloride hydrate with an excess of hydrobromic acid (HBr). The high concentration of bromide ions in the solution shifts the equilibrium of the reaction towards the formation of the more thermodynamically stable this compound. The general reaction can be represented as:

RuCl₃·xH₂O + 3HBr (excess) → RuBr₃·yH₂O + 3HCl

The use of a significant excess of hydrobromic acid is crucial to drive the reaction to completion and ensure the full substitution of chloride ligands with bromide ligands. The water molecules in the hydration sphere of the final product may vary, hence the designation 'hydrate'.

Experimental Protocol: A Step-by-Step Guide

This section details a reliable, step-by-step methodology for the synthesis of this compound from Ruthenium(III) chloride hydrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Reagent | Sigma-Aldrich, Strem Chemicals, etc. |

| Hydrobromic acid (HBr), 48% aqueous solution | ACS Reagent | Fisher Scientific, VWR, etc. |

| Distilled or deionized water | - | - |

| Ethanol | Anhydrous | - |

| Diethyl ether | Anhydrous | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a known quantity of Ruthenium(III) chloride hydrate.

-

Addition of Hydrobromic Acid: Add a significant molar excess of 48% aqueous hydrobromic acid to the flask. A general guideline is to use at least a 10-fold molar excess of HBr relative to the ruthenium precursor.

-

Heating and Reflux: Heat the reaction mixture to 80-90°C with continuous stirring. Allow the reaction to proceed at this temperature for 4-6 hours. The color of the solution should change from the initial dark brown of the chloride complex to a deep reddish-brown, indicative of the formation of the bromide complex.

-

Concentration: After the reaction is complete, remove the reflux condenser and evaporate the solvent under reduced pressure (using a rotary evaporator) to obtain a concentrated slurry. It is important not to evaporate to complete dryness, as this can lead to the formation of insoluble ruthenium oxides.

-

Precipitation: Allow the slurry to cool to room temperature. Add a sufficient volume of anhydrous ethanol to precipitate the this compound. The product is less soluble in ethanol than in the aqueous acidic solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold anhydrous ethanol and then anhydrous diethyl ether. The ethanol wash removes any remaining unreacted starting materials and excess HBr, while the diethyl ether wash helps to dry the product.

-

Drying: Dry the final product under vacuum at room temperature to a constant weight. The resulting product is a dark brown, hygroscopic solid.

Characterization of this compound

To confirm the successful synthesis and purity of the product, several analytical techniques can be employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a broad absorption band in the region of 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the water of hydration. The absence of sharp peaks associated with coordinated chloride ligands and the presence of features corresponding to Ru-Br bonds (typically in the far-IR region) can also be indicative of a successful synthesis.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of an aqueous solution of this compound will exhibit characteristic absorption bands. These bands are due to ligand-to-metal charge transfer (LMCT) transitions and d-d electronic transitions within the ruthenium(III) center. The position and intensity of these bands will differ from those of the starting Ruthenium(III) chloride hydrate.

-

Elemental Analysis: Quantitative elemental analysis for ruthenium, bromine, and the determination of water content (e.g., by Karl Fischer titration) can provide the empirical formula of the hydrated complex.

Safety and Handling

-

Ruthenium(III) compounds are generally considered to be toxic and should be handled with care.

-

Hydrobromic acid is highly corrosive and can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The final product, this compound, is hygroscopic and should be stored in a tightly sealed container in a desiccator.

Conclusion

The halide exchange reaction of Ruthenium(III) chloride hydrate with excess hydrobromic acid provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can consistently prepare high-quality material for their applications in catalysis, drug discovery, and materials science. The principles and techniques described herein are foundational for any scientist working with ruthenium coordination chemistry.

References

- Stephenson, T. A., & Wilkinson, G. (1966). New complexes of ruthenium (II) and (III) with triphenylphosphine, triphenylarsine, triphenylstibine, and other ligands. Journal of Inorganic and Nuclear Chemistry, 28(4), 945-956. (Provides context on ruthenium halide complexes)

- Giacomelli, G., & Lardicci, L. (1981). Asymmetric hydroformylation of prochiral olefins catalyzed by ruthenium complexes. The Journal of Organic Chemistry, 46(15), 3116-3119.

- Mercer, E. E., & Buckley, R. R. (1965). The Preparation and Properties of Some Halogeno-Complexes of Ruthenium(III). Inorganic Chemistry, 4(11), 1692-1694. (Discusses the formation of ruthenium halide complexes in aqueous solutions)

- Seddon, E. A., & Seddon, K. R. (1984). The Chemistry of Ruthenium. Elsevier. (A comprehensive text on ruthenium chemistry)

Introduction: The Role of Ruthenium(III) Bromide Hydrate in Modern Chemistry

An In-Depth Technical Guide to the Stability and Reactivity of Ruthenium(III) Bromide Hydrate

This compound (RuBr₃·xH₂O) is a pivotal, yet often challenging, starting material in the field of inorganic synthesis and catalysis. As a highly water-soluble crystalline source of Ruthenium(III), it serves as a gateway to a vast array of organometallic complexes and functional materials.[1][2] Its utility is particularly pronounced in research areas requiring the development of novel catalysts for organic transformations, such as C-H bond activation and olefin metathesis.[2][3] However, harnessing its full potential requires a nuanced understanding of its inherent stability limitations and reactivity profile. This guide, intended for researchers and drug development professionals, provides field-proven insights into the causality behind its handling, storage, and reaction protocols, ensuring both safety and experimental success.

Core Physicochemical and Structural Characteristics

This compound is a dark brown to black crystalline solid.[4][5] The "hydrate" designation is crucial, as the number of water molecules (x) can vary, impacting the precise molecular weight and reactivity. While the anhydrous form has a defined molar mass of 340.78 g/mol , the hydrated form's weight is higher.[5][6] The presence of coordinated water molecules contributes significantly to its high solubility in water and alcohols, a key differentiator from many other metal halides.[1][4][7]

The fundamental structure of the parent anhydrous RuBr₃ consists of parallel chains of ruthenium atoms bridged by bromide ions, forming a honeycomb-like lattice in its α-polymorph.[5][8] This underlying structure informs the coordination chemistry of the hydrated complex, where water molecules occupy coordination sites that are otherwise filled by bridging bromides in the anhydrous crystal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 314075-07-5 (hydrate); 14014-88-1 (anhydrous) | [7][9] |

| Molecular Formula | RuBr₃·xH₂O | [4][6] |

| Appearance | Black to dark brown crystalline solid | [4][5] |

| Solubility | Soluble in water and alcohol | [1][4][7] |

| Key Sensitivity | Hygroscopic; Air and moisture sensitive | [4][6][10] |

| Decomposition Temp. | Anhydrous form decomposes >400 °C | [11] |

| Hazard Class | 8 (Corrosive) | [4][7] |

Stability, Storage, and Handling: A Self-Validating Protocol

The primary challenge in working with this compound is its hygroscopic and air-sensitive nature.[6][10] Exposure to atmospheric moisture leads to ill-defined hydration states and potential degradation, compromising stoichiometric accuracy in reactions. Therefore, rigorous adherence to proper handling protocols is not merely a safety precaution but a prerequisite for reproducible science.

Causality of Instability

The instability of RuBr₃·xH₂O is driven by its high affinity for water and its susceptibility to oxidation and hydrolysis. The Lewis acidic ruthenium(III) center readily coordinates with water molecules. In the presence of excess moisture or incompatible reagents, this can lead to the formation of ruthenium hydroxides or oxides, effectively changing the chemical nature of the starting material.[6][10] Furthermore, thermal decomposition can release corrosive hydrogen bromide gas and ruthenium oxides.[6][10]

Diagram: Factors Influencing Stability and Reactivity

Caption: Key stability and reactivity pathways for RuBr₃·xH₂O.

Protocol: Safe Storage and Handling

This protocol ensures the integrity of the compound and the safety of the researcher.

-

Procurement and Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator or, for long-term storage, a glovebox with a dry, inert atmosphere (Nitrogen or Argon).[4]

-

Storage: Store the tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][10] Keep it segregated from strong bases and oxidizing agents, which are incompatible materials.[6]

-

Dispensing: All weighing and transfers must be performed under an inert atmosphere (glovebox) or, for rapid operations, under a positive flow of dry nitrogen. This is the most critical step to prevent hydration. The causality is clear: minimizing contact with atmospheric H₂O prevents the formation of undefined hydrates that would introduce significant error in molar calculations.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, causing severe skin and eye damage, appropriate PPE is mandatory.[10][12][13] This includes:

-

Chemical safety goggles or a face shield.[10]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Spill & Waste Management: In case of a spill, avoid creating dust.[10] Sweep up the solid material using appropriate tools and place it in a sealed container for hazardous waste disposal.[10][14] Dispose of all waste in accordance with local, state, and federal regulations.

Table 2: GHS Hazard Summary

| Hazard | GHS Classification | Precautionary Statement | Source(s) |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | [6][10][13] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [12] |

| Handling | - | P280: Wear protective gloves/clothing/eye protection. | [6][10] |

| Response (Skin/Eye) | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |

Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a versatile precursor for a wide range of ruthenium complexes.[2] Its reactivity is dominated by the lability of the bromide and water ligands, which can be readily displaced by other donor molecules.

Ligand Substitution Reactions

A foundational reaction of RuBr₃·xH₂O is its interaction with various ligands (e.g., phosphines, amines, N-heterocyclic carbenes) to form well-defined coordination complexes.[2] These reactions are typically performed in a suitable solvent, such as ethanol or toluene, often with heating. The choice of solvent is critical; it must solubilize the hydrate and the incoming ligand without reacting undesirably. The resulting complexes, such as RuBr₂(PR₃)₂, are often the true catalytically active species or direct precursors to them.

Precursor for Catalysis

This compound is a common starting point for generating catalysts for numerous organic transformations.[2][4][7] While it may not be the active catalyst itself, it provides the ruthenium source that is converted in situ to the active catalytic species, which is often in the Ru(II) or Ru(0) oxidation state. Key applications include:

-

C-H Bond Activation: Ruthenium catalysts are highly effective in directing the functionalization of otherwise inert C-H bonds.[2][3]

-

Olefin Metathesis: While Grubbs-type catalysts are pre-formed, their synthesis can trace back to fundamental ruthenium sources.[2]

-

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are widely used for the reduction of various functional groups.

Protocol: Synthesis of a Generic Ru(II)-Phosphine Complex

This protocol provides a representative workflow for using RuBr₃·xH₂O as a precursor. The causality for each step is explained to create a self-validating system.

-

System Preparation (Causality: Exclude O₂ and H₂O): Assemble and flame-dry the necessary glassware (e.g., a Schlenk flask with a condenser and magnetic stir bar). The system must be purged with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove atmospheric oxygen and moisture, which could oxidize the phosphine ligand or interfere with the Ru(II) product.

-

Reagent Addition (Causality: Stoichiometric Control): In a glovebox, weigh this compound (1 equivalent) and the desired phosphine ligand (e.g., triphenylphosphine, 2-3 equivalents) into the Schlenk flask. Using an excess of the ligand helps drive the reaction to completion and can also act as a reducing agent, facilitating the Ru(III) to Ru(II) reduction.

-

Solvent Addition and Reaction (Causality: Solubilization and Kinetics): Add a degassed solvent (e.g., ethanol or toluene) via cannula or syringe. The choice of solvent depends on the solubility of the reagents and the required reaction temperature. Heat the reaction mixture to reflux under a positive pressure of inert gas. The elevated temperature provides the activation energy needed for ligand substitution and reduction.

-

Monitoring (Causality: Determine Reaction Endpoint): Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, to determine when the starting material has been consumed.

-

Isolation and Purification (Causality: Obtain Pure Product): Once complete, cool the reaction mixture to room temperature or below to induce crystallization of the product. Collect the solid product by filtration under inert atmosphere (e.g., using a Schlenk filter or cannula), wash with a cold, degassed solvent (e.g., hexane) to remove unreacted ligand, and dry under vacuum.

Diagram: Experimental Workflow for Catalyst Synthesis

Sources

- 1. americanelements.com [americanelements.com]

- 2. Buy this compound | 314075-07-5 [smolecule.com]

- 3. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. buy this compound Crystalline - FUNCMATER [funcmater.com]

- 5. Ruthenium(III) bromide - Wikipedia [en.wikipedia.org]

- 6. fishersci.no [fishersci.no]

- 7. This compound, Ru 25% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. strem.com [strem.com]

- 10. fishersci.com [fishersci.com]

- 11. 14014-88-1 CAS MSDS (RUTHENIUM (III) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound, Ru 25% min | Fisher Scientific [fishersci.ca]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

The Lynchpin of Innovation: A Technical Guide to the Commercial Landscape and Application of Ruthenium(III) Bromide Hydrate

For researchers, medicinal chemists, and process development professionals, the selection of a foundational starting material is a critical decision that dictates the trajectory of a research program. Ruthenium(III) bromide hydrate (RuBr₃·xH₂O), a seemingly simple inorganic salt, represents such a pivotal precursor. Its utility spans from the synthesis of sophisticated organometallic catalysts to the development of novel therapeutic agents. This guide provides an in-depth analysis of its commercial availability, elucidates its role as a versatile precursor in catalyst synthesis, and explores its emerging significance in the landscape of drug discovery.

The Commercial Landscape: Sourcing and Specification

This compound is commercially available from a range of reputable chemical suppliers, catering to diverse research and development needs. The choice of supplier and product grade is contingent upon the specific application, with purity being a primary determinant. While all reputable suppliers provide material suitable for general synthetic applications, high-purity grades are essential for applications sensitive to trace metal contaminants, such as in catalysis and electronics. A comparative overview of offerings from prominent suppliers is presented below.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Ruthenium Content | Available Quantities |

| Strem Chemicals | This compound | 14014-88-1 | RuBr₃·xH₂O | Not specified | 1g, 5g |

| Thermo Scientific (Alfa Aesar) | This compound, Ru 25% min | 314075-07-5 | Br₃H₂ORu | Ru 25% min | 1g, 5g |

| American Elements | This compound | 314075-07-5 | RuBr₃·xH₂O | Up to 99.99% (4N) | Research and bulk quantities |

| Sigma-Aldrich | While not explicitly listed, analogous compounds like Ruthenium(III) chloride hydrate are available in various grades (e.g., 99.98% trace metals basis) | - | - | - | - |

Expert Insight: For applications in catalysis, where minute impurities can poison the catalytic cycle, opting for a supplier that provides a detailed Certificate of Analysis (CoA) with trace metal analysis is paramount. For initial exploratory syntheses, a reagent grade with a specified minimum ruthenium content, such as that offered by Thermo Scientific, provides a cost-effective starting point[1]. American Elements offers high-purity grades that are critical for applications in materials science and electronics[2].

This compound as a Precursor in Catalysis

This compound is a versatile entry point into the rich field of ruthenium catalysis. Its utility lies in its ability to be readily converted into a wide array of catalytically active ruthenium complexes. These catalysts are instrumental in a variety of organic transformations, including olefin metathesis, hydrogenation, and C-H activation.

Synthesis of Ruthenium-Arene "Piano-Stool" Complexes

A prominent class of ruthenium catalysts are the "piano-stool" complexes, characterized by a pseudo-octahedral geometry with a coordinated arene ligand. These are often synthesized from dimeric ruthenium(II) precursors, which can be readily prepared from this compound.

Workflow for the Synthesis of a Dimeric Ruthenium(II)-Arene Precursor:

Caption: Synthesis of a dimeric Ru(II)-arene precursor.

Experimental Protocol: Synthesis of [Ru(p-cymene)Br₂]₂

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

Add α-phellandrene (5.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The color of the reaction mixture will typically change from dark brown to a deep red or orange.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is washed with a cold, non-polar solvent such as hexane or pentane to remove excess α-phellandrene and other organic impurities.

-

The solid is then dried under vacuum to yield the dimeric complex, [Ru(p-cymene)Br₂]₂.

This dimeric precursor is a gateway to a multitude of monomeric "piano-stool" catalysts through bridge-splitting reactions with various ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and bidentate chelating ligands[3].

Mechanistic Considerations in Ruthenium-Catalyzed Reactions

The efficacy of ruthenium catalysts often hinges on the lability of the ligands and the accessibility of different oxidation states of the ruthenium center. For instance, in many catalytic cycles, a Ru(II) precatalyst is oxidized to a higher-valent species, which then participates in the key bond-forming or bond-breaking steps. The choice of ligands, often introduced via precursors synthesized from this compound, is crucial in tuning the electronic and steric properties of the catalyst to achieve desired reactivity and selectivity.

Caption: A generalized catalytic cycle for a ruthenium catalyst.

Emerging Roles in Drug Development and Medicinal Chemistry

The unique coordination chemistry and accessible redox states of ruthenium make it an attractive metal for the development of novel therapeutics, particularly in oncology. Ruthenium complexes offer the potential for different mechanisms of action compared to traditional platinum-based drugs, potentially overcoming issues of resistance and reducing side effects[4][5].

Ruthenium(III) Compounds as Pro-drugs

Ruthenium(III) complexes are often considered pro-drugs that are activated in the reductive environment of tumor cells. The hypoxic conditions characteristic of many solid tumors can facilitate the reduction of Ru(III) to the more reactive Ru(II) state, leading to localized activation of the therapeutic agent[6]. This "activation by reduction" strategy is a cornerstone of modern medicinal inorganic chemistry. This compound serves as a fundamental starting material for the synthesis of these Ru(III) pro-drug candidates.

Workflow for the Synthesis of a Bioactive Ruthenium Complex:

Caption: General synthesis of a bioactive ruthenium complex.

Synthesis of Anticancer Ruthenium Complexes

While specific protocols starting from this compound are often proprietary or embedded within broader synthetic schemes, the general approach involves the reaction of the ruthenium salt with one or more organic ligands in a suitable solvent. These ligands are carefully chosen to modulate the solubility, stability, and biological activity of the final complex. For example, the synthesis of novel ruthenium-arene pyridinylmethylene scaffolds with demonstrated anticancer activity has been reported, starting from a ruthenium dimer precursor[7]. The synthesis of such precursors from this compound is a well-established procedure.

Expert Insight: The development of ruthenium-based anticancer agents is a rapidly evolving field. Researchers entering this area should be aware that the biological activity of a ruthenium complex is highly dependent on the entire coordination sphere, not just the metal center. Therefore, the judicious choice of ligands is critical for success. This compound provides a reliable and versatile starting point for the exploration of a wide range of ligand combinations.

Handling, Storage, and Safety

This compound is a hygroscopic and corrosive solid.[8] It should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The material should be stored in a tightly sealed container in a cool, dry place to prevent the absorption of moisture, which can affect its reactivity and shelf life. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is far more than a simple inorganic salt; it is a key enabling material for innovation in both catalysis and medicinal chemistry. Its commercial availability from multiple suppliers, in a range of grades, provides researchers with the flexibility to source material appropriate for their specific needs. As a precursor, it offers a straightforward entry into the synthesis of a vast array of catalytically active and biologically relevant ruthenium complexes. A thorough understanding of its properties, sourcing, and synthetic utility is therefore essential for any scientist working at the forefront of these exciting fields.

References

-

National Center for Biotechnology Information. Current applications and future potential for bioinorganic chemistry in the development of anticancer drugs. [Link]

-

American Elements. This compound Product Datasheet. [Link]

-

Banaras Hindu University. Ruthenium Based Anticancer Compounds and Their Importance. [Link]

-

Organic Syntheses. 2,4-Dibromo-3-pentanone. [Link]

-

American Elements. This compound. [Link]

-

National Center for Biotechnology Information. Inhibition of cancer cell growth by ruthenium complexes. [Link]

-

JINGMING CHEMICAL CO.,LTD. This compound. [Link]

-

National Center for Biotechnology Information. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. [Link]

-

American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

-

Journal of Health Sciences. Ruthenium-based complexes as anti-tumor agents. [Link]

-

ACS Publications. Room-Temperature Synthesis of Thioether-Stabilized Ruthenium Nanocubes and Their Optical Properties. [Link]

-

Organic Syntheses. 2-METHYLBUTANAL-1-d. [Link]

-

American Elements. Ruthenium Suppliers. [Link]

-

CNR-IRIS. Inorganica Chimica Acta 573 (2024) 122314. [Link]

-

SpringerLink. Ruthenium in Organic Synthesis. [Link]

-

Organic Syntheses. 1-PHENYL-1,4-PENTADIYNE and 1-PHENYL-1,3-PENTADIYNE. [Link]

-

Nature. Ternary ruthenium complex hydrides for ammonia synthesis via the associative mechanism. [Link]

-

ResearchGate. Ruthenium: Inorganic & Coordination Chemistry. [Link]

-

Royal Society of Chemistry. Ruthenium-based antitumor drugs and delivery systems from monotherapy to combination therapy. [Link]

-

National Center for Biotechnology Information. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. [Link]

-

Royal Society of Chemistry. Novel preparation of nanocrystalline magnesia-supported caesium-promoted ruthenium catalyst with high activity for ammonia synthesis. [Link]

-

National Center for Biotechnology Information. Synthesis of novel anticancer ruthenium-arene pyridinylmethylene scaffolds via three-component reaction. [Link]

-

ResearchGate. Nobel Chemistry in the Laboratory: Synthesis of a Ruthenium Catalyst for Ring-Closing Olefin Metathesis. [Link]

-

Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]

-

National Center for Biotechnology Information. Ruthenium-based chemotherapeutics: are they ready for prime time?. [Link]

-

Organic Chemistry Portal. Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. [Link]

-

National Center for Biotechnology Information. Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts. [Link]

-

National Center for Biotechnology Information. Ruthenium-Catalyzed meta-Selective C—H Bromination. [Link]

-

ResearchGate. Ruthenium‐Catalyzed Oxidation for Organic Synthesis. [Link]

-

Heriot-Watt Research Portal. Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. [Link]

-

Royal Society of Chemistry. Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. americanelements.com [americanelements.com]

- 3. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current applications and future potential for bioinorganic chemistry in the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. jhsci.ba [jhsci.ba]

- 7. Synthesis of novel anticancer ruthenium-arene pyridinylmethylene scaffolds via three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Topic: Purity Levels of Commercially Available Ruthenium(III) Bromide Hydrate

An In-Depth Technical Guide for Researchers

Foreword: The Catalyst's Pedigree - Why Purity in Ruthenium(III) Bromide Hydrate is Non-Negotiable

To the dedicated researcher in catalysis, materials science, or drug development, the starting material is not merely a reagent; it is the foundation upon which reproducible, high-impact science is built. This compound (RuBr₃·xH₂O), a versatile precursor for countless synthetic and catalytic applications, is a prime example of where this principle holds absolute authority.[1] Its efficacy in reactions is directly governed by its purity profile. The presence of even trace-level metallic or anionic contaminants can dramatically alter reaction kinetics, catalyst lifetime, and the structural integrity of synthesized materials.

This guide is born from extensive field experience and is designed to move beyond simplistic catalog specifications. It serves as a technical resource for scientists to critically evaluate, verify, and, if necessary, purify commercial grades of this compound. We will dissect the nuances of supplier-reported purity, detail robust analytical protocols for independent verification, and provide a workflow for laboratory-scale purification. Our approach is grounded in self-validating systems, ensuring that every protocol contains inherent checks for accuracy and reliability.

Decoding the Commercial Landscape: What "Purity" Really Means for RuBr₃·xH₂O

When sourcing this compound, researchers are met with a variety of purity declarations. Understanding the subtle differences in these specifications is the first line of defense against unforeseen experimental variables. Commercial suppliers typically classify purity in one of three ways:

-

Overall Percentage Purity (e.g., 99.9%): This value represents the purity of the compound against all other substances. While seemingly straightforward, it may not specify the nature of the remaining 0.1%.

-